N-(3-bromobenzyl)-N-(tert-butyl)amine

Description

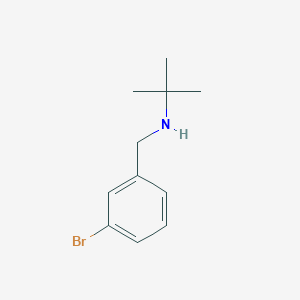

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPSZJEHGCKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359396 | |

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133042-85-0 | |

| Record name | N-(3-bromobenzyl)-N-(tert-butyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-bromobenzyl)-N-(tert-butyl)amine chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document provides a comprehensive overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. Due to the limited availability of experimental data for this specific isomer, information from the closely related N-(4-bromobenzyl)-N-(tert-butyl)amine and general chemical principles are utilized to provide a thorough technical guide.

Chemical Properties

Table 1: Chemical and Physical Properties

| Property | Value (for this compound) | Value (for N-(4-bromobenzyl)-N-(tert-butyl)amine) |

| CAS Number | 133042-85-0[2] | 87384-76-7[1] |

| Molecular Formula | C₁₁H₁₆BrN | C₁₁H₁₆BrN[1] |

| Molecular Weight | 242.16 g/mol | 242.16 g/mol [1] |

| Boiling Point | Not available | 277.2 °C at 760 mmHg[1] |

| Melting Point | Not available | Not available[1] |

| Density | Not available | 1.23 g/cm³[1] |

| Solubility | Not available | Not available[1] |

| Flash Point | Not available | 121.4 °C[1] |

| Refractive Index | Not available | 1.531[1] |

Synthesis Methodologies

The synthesis of this compound can be approached through several standard organic chemistry transformations. The two most common and practical methods are detailed below as hypothetical experimental protocols.

Reductive Amination of 3-Bromobenzaldehyde

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[3] This process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.

Experimental Protocol:

-

Imine Formation: To a solution of 3-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add tert-butylamine (1.1 equivalents). The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like TLC or GC-MS.

-

Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added portion-wise at 0 °C. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Work-up: After the reduction is complete, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via reductive amination.

Nucleophilic Substitution of 3-Bromobenzyl Bromide

This method involves the direct alkylation of tert-butylamine with 3-bromobenzyl bromide. As tert-butylamine is a primary amine, over-alkylation to form a quaternary ammonium salt is a potential side reaction, which can be minimized by using an excess of the amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

-

Amine Addition: Add an excess of tert-butylamine (2-3 equivalents) to the solution. The use of a non-nucleophilic base, such as potassium carbonate or triethylamine, can also be employed to scavenge the HBr formed during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The reaction progress is monitored by TLC or GC-MS.

-

Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine to remove any remaining salts and amine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting crude product is then purified by column chromatography.

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not currently available. The following are predicted spectral characteristics based on the structure of the molecule and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons on the brominated benzene ring are expected in the aromatic region (δ 7.0-7.5 ppm). The substitution pattern will lead to a complex splitting pattern.

-

Benzyl Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is expected around δ 3.6-3.8 ppm.

-

tert-Butyl Protons: A sharp singlet for the nine equivalent protons of the tert-butyl group is anticipated around δ 1.1-1.3 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the six carbons of the benzene ring will appear in the range of δ 120-145 ppm. The carbon attached to the bromine atom will be shifted downfield.

-

Benzyl Carbon: The benzylic carbon (-CH₂-) signal is expected around δ 50-55 ppm.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group should appear around δ 50-55 ppm, and the three methyl carbons will give a signal around δ 28-30 ppm.

IR Spectroscopy

-

C-H Stretching: Aliphatic C-H stretching from the benzyl and tert-butyl groups will be observed around 2850-3000 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹.

-

C-N Stretching: A medium to weak absorption band for the C-N stretching of the tertiary amine is expected in the region of 1250–1020 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region will be indicative of the benzene ring.

-

C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br bond.

Mass Spectrometry

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 241 and an (M+2)⁺ peak of similar intensity at m/z 243, which is characteristic of a compound containing one bromine atom.

-

Fragmentation: A prominent fragment would be the loss of a methyl group from the tert-butyl moiety, resulting in a peak at m/z 226/228. Another significant fragmentation pathway would be the cleavage of the benzyl-nitrogen bond, leading to a tropylium-like ion or a bromobenzyl cation.

Biological Activity

Currently, there is no publicly available information on the biological activity or potential applications in drug development for this compound. However, the presence of the benzylamine scaffold, a common motif in many biologically active compounds, suggests that this molecule could be a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[1] Further research is required to explore its pharmacological profile.

Conclusion

This compound is a compound for which detailed experimental data is scarce. This guide provides a foundational understanding of its chemical properties, plausible and detailed synthetic routes, and expected spectroscopic features based on established chemical principles and data from closely related structures. This information serves as a valuable resource for researchers interested in the synthesis and potential applications of this and similar molecules in organic and medicinal chemistry. Further experimental investigation is necessary to fully characterize this compound and explore its potential.

References

In-Depth Technical Guide: N-(3-bromobenzyl)-N-(tert-butyl)amine

CAS Number: 133042-85-0

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)-N-(tert-butyl)amine, a tertiary amine of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information on general synthetic methodologies and data for structurally related compounds to provide a foundational understanding.

Core Compound Data

| Property | Value |

| CAS Number | 133042-85-0[1][2] |

| Molecular Formula | C₁₁H₁₆BrN |

| Molecular Weight | 242.16 g/mol |

| IUPAC Name | N-(3-bromobenzyl)-2-methylpropan-2-amine |

| Canonical SMILES | CC(C)(C)NCC1=CC(=CC=C1)Br |

| Purity | Typically available at ≥95% |

| Storage Conditions | 2-8°C |

Synthesis and Experimental Protocols

General Experimental Protocol: N-Alkylation of tert-Butylamine

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

3-bromobenzyl bromide (or chloride)

-

tert-Butylamine

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, dimethylformamide (DMF), dichloromethane (DCM))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzyl bromide (1 equivalent) in the chosen solvent.

-

Addition of Amine and Base: Add tert-butylamine (typically 1.1 to 2 equivalents) to the solution, followed by the addition of the base (typically 1.5 to 3 equivalents). The use of excess amine and a base is crucial to neutralize the hydrobromic acid formed during the reaction and to drive the reaction to completion, minimizing the formation of the quaternary ammonium salt by-product.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature as needed (e.g., reflux) to ensure the reaction proceeds. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the hydrobromide salt of the base or excess amine) has formed, it can be removed by filtration. The filtrate is then typically washed with water or a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and unreacted starting materials. The organic layer is then washed with brine, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Logical Workflow for Synthesis

References

An In-depth Technical Guide to the Molecular Structure of N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of N-(3-bromobenzyl)-N-(tert-butyl)amine. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Identification

This compound is a tertiary amine featuring a benzyl group substituted with a bromine atom at the meta position, and a sterically hindering tert-butyl group attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 133042-85-0 |

| Molecular Formula | C₁₁H₁₆BrN |

| Molecular Weight | 242.16 g/mol |

| Canonical SMILES | CC(C)(C)NCC1=CC=CC(=C1)Br |

| InChI | InChI=1S/C11H16BrN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7H,8H2,1-3H3 |

| InChIKey | WFZPSZJEHGCKDJ-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | ~277 °C at 760 mmHg[1] |

| Flash Point | ~121 °C[1] |

| Density | ~1.23 g/cm³[1] |

| Refractive Index | ~1.531[1] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its structural components and comparison with similar molecules.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (C₆H₄): Multiple signals in the range of δ 7.0-7.5 ppm. The splitting pattern will be complex due to the meta-substitution.

-

Benzylic Protons (CH₂): A singlet expected around δ 3.6-3.8 ppm.

-

tert-Butyl Protons (C(CH₃)₃): A sharp singlet at approximately δ 1.1-1.3 ppm, integrating to nine protons.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm), with the carbon attached to the bromine atom appearing at a characteristic chemical shift.

-

Benzylic Carbon (CH₂): A signal around δ 55-60 ppm.

-

Quaternary Carbon (C(CH₃)₃): A signal in the range of δ 50-55 ppm.

-

Methyl Carbons (C(CH₃)₃): A single signal around δ 28-30 ppm.

Infrared (IR) Spectroscopy (Predicted): As a tertiary amine, this compound will not exhibit N-H stretching bands.[2] Key absorptions would include:

-

C-H stretching (aromatic): Above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the 1250-1020 cm⁻¹ range for the aliphatic amine portion.[2]

-

C-Br stretching: Typically observed in the fingerprint region.

Mass Spectrometry (Predicted): The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound. Common fragmentation patterns would involve the loss of the tert-butyl group and cleavage at the benzylic position.

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of amines. Two primary methods are reductive amination and nucleophilic substitution.

Reductive Amination of 3-Bromobenzaldehyde

This is a two-step, one-pot reaction that involves the formation of an imine intermediate followed by its reduction.

Figure 1. Reductive Amination Workflow

Experimental Protocol:

-

Imine Formation: To a solution of 3-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add tert-butylamine (1.1 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or GC-MS.

-

Reduction: Once imine formation is complete, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq) is added portion-wise to the reaction mixture.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution of 3-Bromobenzyl Halide

This method involves the direct alkylation of tert-butylamine with a 3-bromobenzyl halide (e.g., bromide or chloride).

Figure 2. Nucleophilic Substitution Workflow

Experimental Protocol:

-

Reaction Setup: A mixture of 3-bromobenzyl bromide (1.0 eq), tert-butylamine (2.0-3.0 eq to act as both reactant and base, or 1.1 eq with an external base), and a non-nucleophilic base such as potassium carbonate or triethylamine (if using stoichiometric tert-butylamine) is prepared in a suitable solvent like acetonitrile or DMF.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) and monitored by TLC or GC-MS until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the presence of the tertiary amine and the bromo-substituted aromatic ring.

-

Tertiary Amine: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to the molecule. It can react with acids to form ammonium salts and with electrophiles. The bulky tert-butyl group, however, can sterically hinder reactions at the nitrogen center.

-

Bromophenyl Group: The bromine atom on the aromatic ring can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents at the meta-position. This makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Applications in Drug Development: While there is no specific information on the biological activity of this compound itself, the N-benzyl-tert-butylamine scaffold is present in some pharmacologically active compounds. Its derivatives could be explored for various therapeutic targets. The ability to functionalize the aromatic ring via the bromo substituent provides a handle for structure-activity relationship (SAR) studies in drug discovery programs. For instance, similar N-benzylamine derivatives are investigated for their potential as enzyme inhibitors or receptor modulators.

Conclusion

This compound is a versatile synthetic intermediate with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data for this specific isomer is limited in the public domain, its properties and reactivity can be reliably predicted. The synthetic protocols outlined provide a clear pathway for its preparation, opening avenues for its use in the development of novel compounds and materials. Further research into the spectroscopic characterization and biological evaluation of this compound and its derivatives is warranted.

References

Spectroscopic and Synthetic Profile of N-(3-bromobenzyl)-N-(tert-butyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a detailed synthetic protocol for N-(3-bromobenzyl)-N-(tert-butyl)amine. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is a reasoned estimation based on the analysis of structurally related analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data of similar compounds, including N-benzyl-tert-butylamine and 3-bromobenzylamine, and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Ar-H |

| ~7.35 | s | 1H | Ar-H |

| ~7.20 | t | 1H | Ar-H |

| ~7.15 | d | 1H | Ar-H |

| ~3.70 | s | 2H | -CH₂- |

| ~1.10 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~143 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~130 | Ar-CH |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~122 | Ar-C-Br |

| ~56 | -C(CH₃)₃ (quaternary) |

| ~50 | -CH₂- |

| ~29 | -C(CH₃)₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2970-2860 | Strong | Aliphatic C-H stretch |

| 1600, 1470 | Medium-Strong | Aromatic C=C stretch |

| 1450 | Medium | CH₃ bending |

| 1200 | Medium | C-N stretch |

| 1070 | Medium | Aromatic C-Br stretch |

| 780, 680 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 241/243 | Moderate | [M]⁺ (Molecular ion with Br isotopes) |

| 226/228 | High | [M-CH₃]⁺ |

| 184/186 | Moderate | [M-C(CH₃)₃]⁺ |

| 170/172 | Moderate | [Br-C₆H₄-CH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion) |

| 57 | Very High | [C(CH₃)₃]⁺ |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved via reductive amination of 3-bromobenzaldehyde with tert-butylamine.

Materials:

-

3-Bromobenzaldehyde

-

tert-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzaldehyde (1.0 eq) and anhydrous dichloromethane.

-

Amine Addition: Add tert-butylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and MS analysis.

Visualizing the Synthesis

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide on the Solubility and Stability Profile of N-(3-bromobenzyl)-N-(tert-butyl)amine

Disclaimer: Publicly available experimental data on the specific solubility and stability of N-(3-bromobenzyl)-N-(tert-butyl)amine is limited. This guide provides a comprehensive framework based on the known properties of structurally similar compounds and established methodologies for determining the physicochemical characteristics of pharmaceutical compounds. The protocols and data tables presented herein are illustrative templates for researchers and drug development professionals.

Introduction

This compound is a tertiary amine containing a bromobenzyl group and a tert-butyl group attached to the nitrogen atom. Its structural features suggest potential applications as an intermediate in organic synthesis and pharmaceutical research. An understanding of its solubility and stability is crucial for its handling, formulation, and development as a potential drug candidate. This document outlines the theoretical considerations and experimental protocols for characterizing the solubility and stability profile of this compound.

General Physicochemical Properties (Inferred):

-

Appearance: Likely a liquid or a low-melting solid at room temperature.

-

Basicity: The presence of the tertiary amine group confers basic properties to the molecule. It is expected to form salts with acids.

-

Solubility: Due to the bulky hydrophobic groups (bromobenzyl and tert-butyl), low solubility in water is anticipated. Solubility is expected to be higher in organic solvents. Acidic aqueous solutions may exhibit higher solubility due to the formation of the corresponding ammonium salt.

-

Stability: The molecule may be susceptible to oxidation at the benzylic position and the amine nitrogen. It may also be sensitive to light. The carbon-bromine bond could be susceptible to nucleophilic substitution under certain conditions.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections detail the protocols for determining the solubility of this compound in various media.

Based on the principle of "like dissolves like," the compound is expected to be soluble in nonpolar and polar aprotic organic solvents and less soluble in polar protic solvents like water.

This protocol aims to determine the equilibrium solubility of the compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

-

The experiment should be performed in triplicate for each solvent.

The results of the solubility studies would be presented in a table similar to the one below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| Water | 25 | ||

| 0.1 N HCl | 25 | ||

| PBS (pH 7.4) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 | ||

| Water | 37 | ||

| 0.1 N HCl | 37 | ||

| PBS (pH 7.4) | 37 |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2]

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and to establish the intrinsic stability of the molecule.[3][4][5] These studies are also crucial for developing and validating stability-indicating analytical methods.[6]

General Procedure for Forced Degradation:

-

Prepare stock solutions of this compound in a suitable solvent.

-

Expose the solutions to various stress conditions as detailed below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterize the major degradation products using techniques like LC-MS and NMR.

Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Tertiary amines are particularly susceptible to oxidation.[3]

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) and a solution of the compound to heat (e.g., 60 °C).

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

The results from the forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed.

| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |

| 0.1 N HCl (60 °C) | 2, 4, 8, 24 | ||

| 0.1 N NaOH (RT) | 2, 4, 8, 24 | ||

| 3% H₂O₂ (RT) | 2, 4, 8, 24 | ||

| Thermal (60 °C, solution) | 24, 48, 72 | ||

| Photolytic (ICH Q1B) | - |

Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Factors Influencing the Stability of the Compound.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a robust framework for its characterization. By following the detailed protocols for solubility and stability testing, researchers and drug development professionals can generate the necessary data to evaluate its potential as a pharmaceutical candidate. The provided templates for data presentation and the visual workflows offer a clear structure for conducting and reporting these critical studies. Further research is warranted to elucidate the precise physicochemical properties of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. humiditycontrol.com [humiditycontrol.com]

- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. acdlabs.com [acdlabs.com]

- 6. ijsdr.org [ijsdr.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

The novel compound N-(3-bromobenzyl)-N-(tert-butyl)amine holds potential within the realms of pharmaceutical research and development. However, as a substance with a limited public safety profile, researchers and laboratory personnel must approach its handling with the utmost caution. This in-depth technical guide outlines the presumed safety and handling precautions for this compound, based on the safety profiles of structurally similar compounds. It is imperative to note that in the absence of a specific Safety Data Sheet (SDS), a comprehensive, compound-specific risk assessment must be conducted before any handling.

Hazard Identification and Classification

| Hazard Class | Potential Hazard Statement | Rationale |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Aromatic amines and halogenated compounds can exhibit systemic toxicity.[1] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage OR H315: Causes skin irritation | Amines are often corrosive or irritating to the skin.[2] |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage OR H319: Causes serious eye irritation | Corrosive and irritant nature of amines poses a significant risk to eyes.[1] |

| Respiratory Sensitization | H335: May cause respiratory irritation | Inhalation of amine vapors can irritate the respiratory tract.[1] |

| Hazardous to the Aquatic Environment | H412: Harmful to aquatic life with long lasting effects | Halogenated aromatic compounds can be persistent and toxic to aquatic organisms. |

Presumed GHS Pictograms:

Due to the anticipated hazards, the following GHS pictograms should be considered for labeling and handling protocols:

-

Corrosion: For potential skin burns and serious eye damage.

-

Health Hazard/Exclamation Mark: For acute toxicity and skin/eye irritation.

-

Environment: For potential aquatic toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling this compound.

Engineering Controls

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4] The work area must be equipped with readily accessible eyewash stations and safety showers.[2][3] Ensure adequate ventilation to prevent the accumulation of vapors.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table details the required equipment.

| PPE Category | Specification | Rationale |

| Hand Protection | Double gloving is recommended. - Inner Glove: Nitrile rubber (min. 0.11 mm thickness). - Outer Glove: Neoprene or butyl rubber. | Provides robust protection against corrosive and potentially toxic amines. Always inspect gloves for integrity before use and change them immediately if contaminated.[4] |

| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against severe eye damage from direct contact with the corrosive material.[3][4] |

| Skin and Body Protection | A flame-resistant lab coat worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended. Closed-toe shoes and long pants are mandatory. | Protects skin from potential splashes and contact with the corrosive substance.[4][5] |

| Respiratory Protection | All work should be performed in a certified chemical fume hood.[4] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling potentially harmful vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to ensure laboratory safety.

Handling

-

Always work within a designated and properly functioning chemical fume hood.[3]

-

Avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[3]

-

Do not breathe mist, vapors, or spray.[3]

-

Use only non-sparking tools, as the flammability of this specific compound is unknown.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

-

Keep away from heat, sparks, and open flames.[3]

-

Store in a corrosives-compatible area.[3]

-

Incompatible materials include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][6]

Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response Workflow

Caption: Emergency spill response workflow.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[10]

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow for ensuring safety when working with this compound.

References

- 1. synzeal.com [synzeal.com]

- 2. 5.imimg.com [5.imimg.com]

- 3. fishersci.com [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 8. TERT-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)-N-(tert-butyl)amine, a substituted benzylamine with potential applications in organic synthesis and pharmaceutical research. Due to the limited availability of published data on this specific compound, this guide also draws upon information from closely related analogs to provide a thorough understanding of its chemical properties and potential utility.

Compound Identification and Properties

The IUPAC name for this compound is N-[(3-bromophenyl)methyl]-2-methylpropan-2-amine . Its Chemical Abstracts Service (CAS) registry number is 133042-85-0 [1].

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | Value (for 4-bromo isomer) | Value (for N-benzyl-tert-butylamine) | Notes |

| Molecular Formula | C₁₁H₁₆BrN[2][3] | C₁₁H₁₇N | The 3-bromo isomer shares the same molecular formula as the 4-bromo isomer. |

| Molecular Weight | 242.16 g/mol [2][3] | 163.26 g/mol [4] | The molecular weight of the 3-bromo isomer is identical to the 4-bromo isomer. |

| Boiling Point | 277.2°C at 760 mmHg[2] | ~230 °C at 760 mmHg | The boiling point of the 3-bromo isomer is expected to be similar to the 4-bromo isomer. |

| Flash Point | 121.4°C[2] | 90 °C[4] | - |

| Density | 1.23 g/cm³[2] | 0.90 g/cm³ at 20 °C[4] | The density is expected to be closer to the 4-bromo isomer due to the presence of the bromine atom. |

| Refractive Index | 1.531[2] | 1.4940-1.5000 @ 20°C[4] | - |

| Appearance | - | Clear colorless to yellow liquid[4] | The 3-bromo isomer is expected to be a liquid at room temperature. |

| Solubility | Insoluble in water[5] | 2 g/L in water[4] | Expected to be poorly soluble in water, but soluble in organic solvents. |

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, with reductive amination being a common and efficient method. This involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced to the final amine product.

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-bromobenzaldehyde

-

tert-Butylamine[6]

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) in dichloromethane (DCM), add tert-butylamine (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

Substituted benzylamines are valuable building blocks in medicinal chemistry. The presence of a bromine atom on the phenyl ring of this compound provides a functional handle for further chemical modifications, such as cross-coupling reactions, to generate a diverse range of derivatives.

This class of compounds is utilized as intermediates in the synthesis of more complex molecules with potential biological activity[7][8]. The tert-butyl group can provide steric bulk, which may influence the binding affinity and selectivity of a drug candidate for its biological target.

Mandatory Visualizations

Caption: A schematic of the synthetic workflow for this compound.

Caption: Logical relationship of the core compound as a building block in drug discovery.

While the specific biological target of this compound is not documented, related N-benzyl substituted phenethylamines have been shown to act as agonists at serotonin 5-HT2A receptors[9]. The following diagram illustrates this signaling pathway as a potential, though hypothetical, mechanism of action for derivatives of this compound class.

Caption: Hypothetical signaling pathway for a derivative compound acting as a 5-HT2A agonist.

References

- 1. This compound | 133042-85-0 [amp.chemicalbook.com]

- 2. Cas 87384-76-7,N-(4-bromobenzyl)-N-(tert-butyl)amine | lookchem [lookchem.com]

- 3. (4-Bromobenzyl)tert-butylamine | C11H16BrN | CID 913391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Benzyl-tert-butylamine, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. N-Benzyl-tert-butylamine, 96% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. tert-Butylamine - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical characteristics of N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(3-bromobenzyl)-N-(tert-butyl)amine, a tertiary amine with potential applications in organic synthesis and pharmaceutical research. This document summarizes available data on its properties, provides a plausible synthetic route, and outlines key safety considerations.

Chemical Identity and Physical Properties

| Property | Value | Source/Method |

| IUPAC Name | N-(3-bromobenzyl)-2-methylpropan-2-amine | IUPAC Nomenclature |

| CAS Number | 133042-85-0 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆BrN | [2] |

| Molecular Weight | 242.16 g/mol | [2] |

| Canonical SMILES | CC(C)(C)NCC1=CC=CC(=C1)Br | PubChem |

| InChI Key | WFZPSZJEHGCKDJ-UHFFFAOYSA-N | Echemi |

Note: Physical properties such as melting point, boiling point, and solubility for this compound are not currently available in published literature. The data for the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine (CAS 87384-76-7) includes a boiling point of 277.2°C at 760 mmHg and a density of 1.23 g/cm³, which may serve as a rough estimate.[4]

Synthesis Methodology

A plausible and common method for the synthesis of this compound is through reductive amination. This two-step, one-pot process involves the reaction of 3-bromobenzaldehyde with tert-butylamine to form an intermediate imine, which is then reduced in situ to the desired tertiary amine.

Figure 1: Reductive Amination Synthesis Pathway.

Experimental Protocol: Reductive Amination

The following protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine.[5]

Materials:

-

3-bromobenzaldehyde

-

tert-Butylamine

-

A suitable reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

-

An appropriate solvent (e.g., methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE))

-

Acetic acid (optional, as a catalyst)

Procedure:

-

Imine Formation: Dissolve 3-bromobenzaldehyde in the chosen solvent in a round-bottom flask. Add tert-butylamine to the solution (typically in a 1:1 to 1.2:1 molar ratio). If using, add a catalytic amount of acetic acid. Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to allow for the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, add the reducing agent portion-wise to the reaction mixture. The reaction may be exothermic, so cooling with an ice bath may be necessary.

-

Reaction Completion and Work-up: Stir the reaction mixture until the reduction is complete (as monitored by TLC). Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Stability

-

Basicity: As a tertiary amine, the lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It can react with acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nitrogen atom is nucleophilic and can participate in reactions with electrophiles.

-

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be sensitive to strong oxidizing agents.[1][6] Storage in a cool, dry, and well-ventilated area is recommended.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

¹H NMR Spectroscopy

-

tert-Butyl group: A singlet integrating to 9 protons, likely in the range of 1.0-1.5 ppm.

-

Benzyl CH₂ group: A singlet integrating to 2 protons, expected to be in the range of 3.5-4.0 ppm.

-

Aromatic protons: A complex multiplet pattern in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons on the brominated benzene ring.

¹³C NMR Spectroscopy

-

tert-Butyl carbons: Two signals are expected; one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Benzyl CH₂ carbon: A signal in the range of 50-60 ppm.

-

Aromatic carbons: Six signals are expected in the aromatic region (approximately 120-145 ppm), including the carbon attached to the bromine atom which will be shifted downfield.

Infrared (IR) Spectroscopy

-

C-H stretching (alkyl): Bands in the region of 2850-3000 cm⁻¹.

-

C-N stretching: A medium to weak band in the 1000-1250 cm⁻¹ region.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Br stretching: A band in the fingerprint region, typically below 800 cm⁻¹. As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region.[7]

Mass Spectrometry

-

Molecular Ion (M+): An ion peak corresponding to the molecular weight of 242.16 g/mol . Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units will be observed.

-

Fragmentation: Common fragmentation patterns would include the loss of a tert-butyl group or cleavage of the benzyl C-N bond.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for structurally related compounds such as tert-butylamine and other N-benzylamines, the following precautions should be taken:[8][9][10][11]

-

Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: May cause skin and eye irritation or burns.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

This compound serves as a valuable building block in organic synthesis. The presence of the bromine atom on the aromatic ring allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile intermediate for the synthesis of more complex molecules. Its potential as a precursor in the development of novel pharmaceutical compounds is an area of active research interest.[4]

Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used as the sole basis for handling or use of this chemical. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified professional.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. appchemical.com [appchemical.com]

- 3. 133042-85-0|N-(3-Bromobenzyl)-2-methylpropan-2-amine|BLD Pharm [bldpharm.com]

- 4. Cas 87384-76-7,N-(4-bromobenzyl)-N-(tert-butyl)amine | lookchem [lookchem.com]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to N-(3-bromobenzyl)-N-(tert-butyl)amine: Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-bromobenzyl)-N-(tert-butyl)amine, a substituted benzylamine derivative. While the specific discovery and a detailed historical timeline of this compound are not extensively documented in publicly available literature, this document outlines plausible synthetic routes based on established organic chemistry principles. Detailed experimental protocols for its preparation via reductive amination and direct alkylation are presented, alongside expected physicochemical and spectroscopic data. This guide serves as a valuable resource for researchers interested in the synthesis and potential applications of novel substituted amines in medicinal chemistry and drug discovery.

Introduction

Substituted benzylamines are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. The introduction of various substituents onto the benzyl ring and the amine nitrogen allows for the fine-tuning of their chemical and biological properties. This compound, with its bromine-substituted aromatic ring and a sterically hindering tert-butyl group on the nitrogen, represents an interesting scaffold for further chemical exploration. The presence of the bromine atom offers a handle for subsequent cross-coupling reactions, enabling the synthesis of more complex molecules. The tert-butyl group can influence the compound's lipophilicity, metabolic stability, and receptor-binding interactions.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not explicitly found in the searched literature. However, data for the isomeric N-(4-bromobenzyl)-N-(tert-butyl)amine (CAS No: 87384-76-7) is available and can serve as a reference point for expected properties.

Table 1: Physicochemical Properties of N-(4-bromobenzyl)-N-(tert-butyl)amine

| Property | Value |

| Molecular Formula | C₁₁H₁₆BrN |

| Molecular Weight | 242.16 g/mol |

| Boiling Point | 277.2°C at 760 mmHg |

| Flash Point | 121.4°C |

| Density | 1.23 g/cm³ |

| Refractive Index | 1.531 |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.0-7.5 ppm), a singlet for the benzylic CH₂ protons (approx. 3.6-3.8 ppm), and a singlet for the tert-butyl protons (approx. 1.1-1.3 ppm). The NH proton signal would be a broad singlet. |

| ¹³C NMR | Signals for the aromatic carbons (one attached to bromine showing a lower intensity), the benzylic carbon (approx. 50-55 ppm), the quaternary carbon of the tert-butyl group (approx. 50-55 ppm), and the methyl carbons of the tert-butyl group (approx. 28-30 ppm). |

| IR | Characteristic N-H stretching vibration (approx. 3300-3500 cm⁻¹), C-H stretching vibrations for aromatic and aliphatic groups, and C-Br stretching vibration (approx. 500-600 cm⁻¹). |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity). |

Experimental Protocols

Two primary synthetic routes are plausible for the preparation of this compound: reductive amination of 3-bromobenzaldehyde and nucleophilic substitution of 3-bromobenzyl bromide.

Synthesis via Reductive Amination

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[1] This process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde or ketone with an amine, followed by in-situ reduction.

Experimental Workflow: Reductive Amination

Caption: Workflow for the synthesis of this compound via reductive amination.

Detailed Protocol:

-

Reaction Setup: To a solution of 3-bromobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane is added tert-butylamine (1.2 eq). The mixture is stirred at room temperature for 30 minutes.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Synthesis via Nucleophilic Substitution

This method involves the direct alkylation of tert-butylamine with a 3-bromobenzyl halide.

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via the nucleophilic substitution reaction of 3-bromobenzyl bromide with tert-butylamine. The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug discovery and development. This application note outlines the reaction conditions, purification methods, and expected outcomes, supported by a summary of quantitative data and a visual representation of the experimental workflow.

Introduction

The synthesis of secondary amines is a cornerstone of medicinal chemistry, as this functional group is prevalent in a vast array of biologically active molecules. The reaction of an alkyl halide with an amine, known as N-alkylation, is a common method for their preparation.[1][2] However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts.[2][3] To achieve selective mono-alkylation, reaction conditions must be carefully controlled.

This protocol details a method for the synthesis of this compound, a valuable building block in organic synthesis. The procedure employs an excess of the primary amine, tert-butylamine, which serves as both the nucleophile and the base to neutralize the hydrogen bromide generated during the reaction.[4] This approach helps to favor the desired mono-alkylation product. The choice of solvent and temperature is also critical for reaction efficiency and selectivity.

Reaction Scheme

Experimental Protocol

Materials and Equipment:

-

3-bromobenzyl bromide

-

tert-Butylamine

-

Acetonitrile (CH3CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

Mass spectrometer

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromobenzyl bromide (1.0 eq) in anhydrous acetonitrile.

-

Addition of Amine: To the stirred solution, add tert-butylamine (3.0 eq) at room temperature. An excess of the amine is used to drive the reaction towards mono-alkylation and to act as a scavenger for the HBr byproduct.[4]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, although some secondary amines can be unstable on silica.[5] A gradient of ethyl acetate in hexanes is a typical eluent system.

-

Alternatively, the product can be purified by vacuum distillation.[5]

-

For challenging purifications, the amine can be converted to its hydrochloride salt by treatment with HCl in ether, followed by filtration and washing with a non-polar organic solvent to remove impurities. The free base can then be regenerated by treatment with a base.[6]

-

-

Characterization: The purified this compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value | Reference/Note |

| Reactants | ||

| 3-bromobenzyl bromide | 1.0 equivalent | Starting material |

| tert-Butylamine | 3.0 equivalents | Nucleophile and base[4] |

| Reaction Conditions | ||

| Solvent | Anhydrous Acetonitrile | A common solvent for N-alkylation reactions[4][5] |

| Temperature | Reflux (~82°C) | |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Expected Yield | 70-85% | Yields can vary based on reaction scale and purity |

| Product Characterization | For the para-isomer[7] | |

| Molecular Formula | C₁₁H₁₆BrN | |

| Molecular Weight | 242.16 g/mol | |

| Appearance | Colorless to pale yellow oil/solid | |

| Boiling Point | ~277°C at 760 mmHg (estimated) | For the para-isomer[7] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive protocol for the synthesis of this compound from 3-bromobenzyl bromide and tert-butylamine. The described method, which utilizes an excess of the amine to control selectivity, is a reliable approach for obtaining the desired secondary amine. The detailed experimental procedure and purification options offer a solid foundation for researchers in organic synthesis and drug development to produce this and structurally related compounds. Careful execution of the protocol and appropriate analytical characterization are essential for obtaining the target molecule in high purity.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. 24.6 Synthesis of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Cas 87384-76-7,N-(4-bromobenzyl)-N-(tert-butyl)amine | lookchem [lookchem.com]

Application Note: Synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of N-(3-bromobenzyl)-N-(tert-butyl)amine, a valuable building block in medicinal chemistry and drug discovery. The described method utilizes a one-pot reductive amination of 3-bromobenzaldehyde with tert-butylamine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This protocol offers a straightforward and efficient route to the target secondary amine with high purity. This document includes a detailed experimental procedure, characterization data, and a visual workflow diagram.

Introduction

Secondary amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of robust and efficient synthetic methodologies for their preparation is therefore of significant interest to the drug development community. Reductive amination stands out as one of the most powerful and versatile methods for the formation of C-N bonds. This method involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine. This application note details a specific protocol for the synthesis of this compound, a potentially useful intermediate for the synthesis of novel therapeutic agents. The use of sodium triacetoxyborohydride as the reducing agent ensures mild reaction conditions and high selectivity, minimizing the formation of byproducts.

Reaction Scheme

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Bromobenzaldehyde | Reagent | Sigma-Aldrich |

| tert-Butylamine | Reagent | Sigma-Aldrich |

| Sodium triacetoxyborohydride (STAB) | Reagent | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ACS | Fisher Scientific |

| Sodium bicarbonate (NaHCO3), saturated solution | Laboratory | VWR |

| Anhydrous sodium sulfate (Na2SO4) | ACS | EMD Millipore |

| Diethyl ether | ACS | Fisher Scientific |

| Hexanes | ACS | Fisher Scientific |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 g, 5.4 mmol, 1.0 equiv.).

-

Dissolve the aldehyde in 20 mL of anhydrous dichloromethane (DCM).

-

To the stirred solution, add tert-butylamine (0.48 g, 6.5 mmol, 1.2 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

In a separate container, weigh sodium triacetoxyborohydride (1.7 g, 8.1 mmol, 1.5 equiv.) and add it portion-wise to the reaction mixture over 10 minutes.

-

Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

-

Upon completion, quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% ethyl acetate in hexanes to afford this compound as a colorless oil.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 3-Bromobenzaldehyde | 1.0 g (5.4 mmol) |

| tert-Butylamine | 0.48 g (6.5 mmol) |

| Sodium triacetoxyborohydride | 1.7 g (8.1 mmol) |

| Solvent | |

| Dichloromethane (anhydrous) | 20 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Reaction Time | 12-16 hours |

| Product | |

| Theoretical Yield | 1.31 g |

| Characterization | |

| Molecular Formula | C11H16BrN |

| Molecular Weight | 242.16 g/mol |

Characterization Data

¹H NMR (400 MHz, CDCl₃): δ 7.41–7.30 (m, 2H, Ar-H), 7.20 (t, J = 7.7 Hz, 1H, Ar-H), 7.13 (d, J = 7.7 Hz, 1H, Ar-H), 3.68 (s, 2H, CH₂), 1.15 (s, 9H, C(CH₃)₃).[1]

¹³C NMR (101 MHz, CDCl₃): δ 144.1, 131.5, 129.9, 129.1, 126.8, 122.5 (Ar-C), 50.8 (C(CH₃)₃), 46.7 (CH₂), 29.2 (C(CH₃)₃).[1]

Mass Spectrometry (EI): Expected m/z: 241/243 ([M]⁺), 226/228 ([M-CH₃]⁺), 184/186 ([M-C(CH₃)₃]⁺), 170/172 ([BrC₇H₆]⁺), 91 ([C₇H₇]⁺).

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

N-(3-bromobenzyl)-N-(tert-butyl)amine: A Versatile Building Block in Organic Synthesis

Abstract

N-(3-bromobenzyl)-N-(tert-butyl)amine is a bifunctional organic molecule that serves as a valuable building block for the synthesis of complex molecular architectures. Its structure incorporates a nucleophilic secondary amine and a reactive aryl bromide moiety, enabling its participation in a diverse range of chemical transformations. This application note details the synthesis of this compound and explores its utility in palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data, and visual workflows are provided to guide researchers, scientists, and drug development professionals in the effective use of this versatile reagent.

Introduction

The strategic incorporation of nitrogen-containing heterocycles and biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This compound presents an attractive starting material for the synthesis of such structures. The sterically hindered tert-butyl group can direct reactions and influence the conformational properties of the final products, while the bromo-substituted benzyl group provides a handle for a variety of cross-coupling reactions. This document provides a comprehensive overview of the synthesis and application of this building block.

Synthesis of this compound

This compound can be reliably synthesized via two primary methods: direct N-alkylation of tert-butylamine with 3-bromobenzyl bromide or reductive amination of 3-bromobenzaldehyde with tert-butylamine.

Method 1: N-Alkylation

This method involves the direct reaction of 3-bromobenzyl bromide with an excess of tert-butylamine. The use of excess amine serves to both drive the reaction to completion and to act as a base to neutralize the hydrobromic acid byproduct.

Experimental Protocol: N-Alkylation

-

To a solution of tert-butylamine (3.0 equivalents) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF), add 3-bromobenzyl bromide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: Reductive Amination

Reductive amination offers an alternative route, starting from 3-bromobenzaldehyde and tert-butylamine. The reaction proceeds via the in-situ formation of an imine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

-

Dissolve 3-bromobenzaldehyde (1.0 equivalent) and tert-butylamine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane (DCM).

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents) or sodium cyanoborohydride (1.5 equivalents), portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring its progress by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

| Method | Key Reagents | Typical Yield (%) | Purity (%) | Reference Reaction Yield (%) |

| N-Alkylation | 3-bromobenzyl bromide, tert-butylamine | 80-90 | >95 | 86[1] |

| Reductive Amination | 3-bromobenzaldehyde, tert-butylamine, NaBH(OAc)₃ | 75-85 | >95 | 72-96[2] |

Table 1: Comparison of synthetic methods for this compound. Yields and purities are representative values based on similar reported reactions.

Caption: Synthetic routes to this compound.

Applications in Organic Synthesis

The dual functionality of this compound makes it a valuable precursor for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions.

Application 1: Buchwald-Hartwig Amination

The aryl bromide moiety of this compound can readily participate in Buchwald-Hartwig amination reactions to form C-N bonds. This allows for the coupling of a wide range of primary and secondary amines, leading to the synthesis of complex diaryl amines.[1][3]

Experimental Protocol: Buchwald-Hartwig Amination

-

In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equivalents).

-

Add this compound (1.0 equivalent) and the desired amine (1.2 equivalents).

-

Add anhydrous toluene or dioxane as the solvent.

-

Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of Celite® and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

| Amine Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 85-95 |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 80-90 |

| Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 75-85 |

Table 2: Representative yields for the Buchwald-Hartwig amination of this compound with various amines. Data is based on analogous reactions in the literature.

Application 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound can be coupled with a variety of boronic acids or their esters to generate biaryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling

-